molecular formula C8H10N2O2 B14049761 (2-(Carboxymethyl)phenyl)hydrazine

(2-(Carboxymethyl)phenyl)hydrazine

Cat. No.: B14049761
M. Wt: 166.18 g/mol
InChI Key: WBIKCZHHCUBIFY-UHFFFAOYSA-N
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Description

(2-(Carboxymethyl)phenyl)hydrazine is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-(Carboxymethyl)phenyl)hydrazine can be synthesized through the condensation reaction between benzaldehyde and β-alanine. The reaction involves the continuous shrinkage reaction between these two compounds . Another method involves the reaction of phenyl hydrazine with acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of diazotization, reduction, purification, and salification steps. For example, the preparation of 2-bromophenylhydrazine hydrochloride involves diazotization using concentrated hydrochloric acid, followed by reduction with zinc powder and purification steps .

Chemical Reactions Analysis

Types of Reactions

(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .

Mechanism of Action

The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Carboxymethyl)phenyl)hydrazine is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable coordination compounds with metals and its use as a reducing agent make it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-hydrazinylphenyl)acetic acid

InChI

InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12)

InChI Key

WBIKCZHHCUBIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NN

Origin of Product

United States

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